Computed LogP and Hydrogen-Bonding Profile vs. Des-Methyl and Des-Amino Analogs
The N,N-dimethyl carboxamide of the target compound delivers a computed LogP of –1.66, significantly more lipophilic than the unmethylated parent 3-amino-1H-1,2,4-triazole-5-carboxamide (estimated LogP ~ –2.5 to –3.0 based on heavy atom count reduction) while retaining high aqueous solubility due to the hydrate form . This positions the compound in a favorable range for fragment screening libraries (Rule of 3 compliant: MW 173 < 300, HBD 3 ≤ 3, HBA 5 < 6, LogP ≤ 3). By contrast, the des-amino analog N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (LogP estimated –0.5 to –1.0) shifts into less polar territory and lacks the 3-amino synthetic vector essential for amide coupling or reductive amination .
| Evidence Dimension | Computed LogP (lipophilicity prediction) |
|---|---|
| Target Compound Data | LogP = –1.66 (Hit2Lead/AI-computed) |
| Comparator Or Baseline | 3-amino-1H-1,2,4-triazole-5-carboxamide (estimated LogP ~ –2.5 to –3.0); N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (estimated LogP ~ –0.5 to –1.0) |
| Quantified Difference | ~0.8–1.3 log-unit increase in lipophilicity vs. unmethylated parent; ~0.6–1.1 log-unit decrease vs. des-amino analog |
| Conditions | Computational prediction, no experimental shake-flask data available |
Why This Matters
For compound library design, a LogP near –1.6 balances cell permeability and aqueous solubility, critical for primary screening hit rates; the unmethylated parent may be too polar and the des-amino analog too lipophilic for optimal fragment evolution.
